molecular formula C12H11N B1608797 3-(3-Methylphenyl)pyridine CAS No. 4385-67-5

3-(3-Methylphenyl)pyridine

Cat. No.: B1608797
CAS No.: 4385-67-5
M. Wt: 169.22 g/mol
InChI Key: LONDBHTYIYKOCM-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)pyridine is an organic compound with the molecular formula C12H11N. It consists of a pyridine ring substituted with a 3-methylphenyl group at the third position. This compound is part of the broader class of heterocyclic aromatic compounds, which are known for their diverse chemical properties and applications in various fields.

Biochemical Analysis

Cellular Effects

The effects of 3-(3-Methylphenyl)pyridine on various cell types and cellular processes are diverse. In cancer cell lines, this compound has been shown to induce cytotoxicity and apoptosis, suggesting its potential as an anti-cancer agent . It influences cell signaling pathways, including those involved in cell proliferation and survival, by modulating the activity of key signaling molecules.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, the binding of this compound to cytochrome P450 enzymes can inhibit or activate their catalytic function, depending on the specific enzyme and context .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects, such as anti-cancer activity. At higher doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions facilitate the excretion of this compound and its metabolites from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. Additionally, specific transporters and binding proteins may facilitate the uptake and distribution of this compound .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses a palladium catalyst to couple a boronic acid derivative of 3-methylphenyl with a halogenated pyridine under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Another method involves the direct alkylation of pyridine with 3-methylphenyl halides using a strong base such as sodium hydride or potassium tert-butoxide . This reaction is typically performed in an aprotic solvent like dimethylformamide or dimethyl sulfoxide.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the yield and purity of the product by providing better control over reaction conditions and minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpyridine: A simpler analog with a single methyl group on the pyridine ring.

    3-Phenylpyridine: Similar structure but with a phenyl group instead of a 3-methylphenyl group.

    3-(4-Methylphenyl)pyridine: Similar structure but with the methyl group on the para position of the phenyl ring.

Uniqueness

3-(3-Methylphenyl)pyridine is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interaction patterns with molecular targets compared to its analogs .

Properties

IUPAC Name

3-(3-methylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-10-4-2-5-11(8-10)12-6-3-7-13-9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONDBHTYIYKOCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399707
Record name 3-(3-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4385-67-5
Record name 3-(3-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(3-methylphenyl)-pyridine was prepared from 81.5 g (0.52 mol) 3-bromopyridine and 120 g (0.70 mol) 3-bromo-toluene as described for the preparation of 3-(3-methoxyphenyl)-pyridine. (Example I7.) B.p. 87° /0.05 mmHg. Yield 61.7 g (69%).
Quantity
81.5 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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